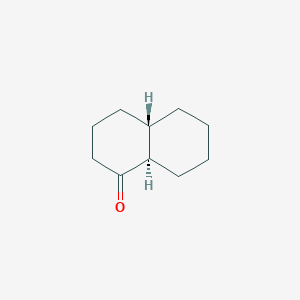

trans-1-Decalone

Description

Historical Context of Decalone Chemistry Research

The investigation of decalin and its derivatives has a rich history rooted in the development of conformational analysis. In the late 19th century, Hermann Sachse proposed that cyclohexane (B81311) rings are not planar but exist in puckered, strain-free chair and boat conformations. This idea was later expanded upon by Ernst Mohr, who, in 1918, predicted the existence of cis and trans isomers for decalin based on his conformational theories. libretexts.orgdalalinstitute.com This was a significant conceptual leap, as the prevailing Baeyer strain theory suggested that only the cis isomer, with planar rings, could exist. libretexts.org The experimental validation of Mohr's prediction came in 1925 when Walter Hückel successfully synthesized and separated the two isomers, confirming the puckered nature of the cyclohexane rings within the decalin framework. libretexts.org

The mid-20th century saw pioneering work by organic chemists such as William S. Johnson and Gilbert Stork, who extensively studied the synthesis and stereochemistry of decalones as part of their broader research into the total synthesis of steroids and other complex natural products. nasonline.orgorgsyn.orgscripps.edumsu.eduwikipedia.org Johnson's work, for instance, involved the development of methods for the angular methylation of α-decalones, a crucial step in steroid synthesis. orgsyn.org Stork's contributions include the development of the Stork enamine alkylation, a method for the selective alkylation of ketones, and his insights into the stereochemistry of polyene cyclizations to form decalin systems. msu.eduwikipedia.orgwikipedia.org These foundational studies established decalones, and trans-1-decalone (B1615060) in particular, as important model systems in physical organic chemistry and as key intermediates in synthetic organic chemistry.

Conformational Isomerism and Decalins as Model Systems

The two isomers of decalin, cis and trans, arise from the different ways the two cyclohexane rings can be fused. In cis-decalin, the hydrogen atoms at the bridgehead carbons are on the same side of the molecule, resulting from an axial-equatorial fusion of the rings. libretexts.orgchemistnotes.com In trans-decalin, these hydrogens are on opposite sides, a consequence of an equatorial-equatorial fusion. libretexts.orgchemistnotes.com

This seemingly subtle difference in connectivity has profound conformational consequences. cis-Decalin is a conformationally flexible molecule that can undergo a ring-flip, interconverting between two chair-chair conformations. libretexts.org In contrast, trans-decalin is a conformationally rigid, or "locked," system. libretexts.orgwikipedia.org A ring flip in trans-decalin is sterically prohibited as it would require the bridging of two axial positions on a cyclohexane ring, which is a geometrically untenable arrangement. nist.gov

The trans isomer is thermodynamically more stable than the cis isomer by approximately 2.7 kcal/mol. researchgate.net This stability difference is attributed to unfavorable non-bonded interactions, specifically three additional gauche-butane interactions, present in the concave structure of cis-decalin. nist.govresearchgate.net The rigidity and well-defined chair-chair conformation of trans-decalin make it an excellent model system for studying stereochemical outcomes in reactions on cyclohexane rings, as the conformational ambiguity present in more flexible systems is absent.

Structural Basis of this compound and its Role in Stereochemical Studies

The chair conformation of the two rings in this compound means that substituents at various positions will have fixed axial or equatorial orientations. This lack of conformational ambiguity is invaluable for studying reaction mechanisms where the stereochemical outcome is dependent on the approach of a reagent to the carbonyl group or to an adjacent enol or enolate. For instance, the stereoselectivity of hydride reductions, alkylations, and aldol (B89426) reactions can be rationalized with a high degree of certainty by considering the steric hindrance and orbital overlap associated with axial versus equatorial attack on the well-defined this compound template.

Overview of Major Research Paradigms in this compound Chemistry

Research involving this compound has been central to several key areas of organic chemistry. One of the most significant is its use as a foundational building block in the total synthesis of complex natural products, particularly steroids and terpenes. rsc.orgrsc.org The rigid decalin skeleton provides a pre-organized framework upon which further stereocenters and functionality can be elaborated.

A major synthetic method for constructing the decalone framework is the Robinson annulation, a powerful ring-forming reaction discovered by Sir Robert Robinson in 1935. wikipedia.org This reaction combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring. wikipedia.org The stereochemical outcome of the Robinson annulation can be controlled to favor the formation of the thermodynamically more stable trans-fused decalone system.

Furthermore, the study of the enolate chemistry of this compound has been instrumental in understanding the principles of kinetic versus thermodynamic control. The deprotonation of unsymmetrical ketones can lead to the formation of two different enolates. In the case of this compound, the formation of the kinetic enolate (less substituted) versus the thermodynamic enolate (more substituted) can be controlled by the choice of base, solvent, and temperature, providing a classic example of this fundamental concept in organic reactivity. orgsyn.org

Finally, because this compound is a chiral molecule, it has been utilized in the development of methods for chiral resolution and as a chiral starting material (from the chiral pool) for the asymmetric synthesis of enantiomerically pure compounds. smolecule.comwikipedia.orgnih.gov

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol nih.gov |

| IUPAC Name | (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-one nih.gov |

| CAS Number | 21370-71-8 nih.gov |

| Melting Point | 30-32 °C |

| Boiling Point | 73 °C at 1 mmHg |

Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Complex aliphatic region with signals for the 16 protons. |

| ¹³C NMR | Shows 10 distinct signals corresponding to the 10 carbon atoms. The carbonyl carbon appears around 212 ppm. nih.gov |

| IR Spectroscopy | Strong carbonyl (C=O) stretching absorption typically observed around 1715 cm⁻¹. spcmc.ac.inspectroscopyonline.comorgchemboulder.com |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 152. |

Structure

3D Structure

Properties

IUPAC Name |

(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-9H,1-7H2/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEFRXAPJRCTOW-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)CCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21370-71-8 | |

| Record name | trans-bicyclo(4.4.0)decan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Stereocontrolled Synthesis of Trans 1 Decalone

Strategies for Diastereoselective Total Synthesis of trans-1-Decalone (B1615060)

Diastereoselective synthesis aims to create a specific set of stereoisomers (diastereomers) over others. For this compound, this involves establishing the trans relationship at the ring fusion carbons.

Regioselective Annulation Approaches

Annulation reactions are powerful tools for constructing cyclic systems. Regioselective annulation approaches to decalones involve forming a new six-membered ring onto an existing six-membered ring in a controlled manner, ensuring the carbonyl group and ring fusion occur at specific positions.

A prominent example is the Robinson annulation, a tandem Michael addition-aldol condensation sequence libretexts.org. This reaction typically involves a cyclohexanone (B45756) derivative and an α,β-unsaturated ketone, such as methyl vinyl ketone. The stereochemistry of the decalone product in Robinson annulation can be influenced by the reaction conditions, including the choice of base and solvent benchchem.com. For instance, using potassium tert-butoxide (KOtBu) in THF has been shown to favor the formation of the trans isomer in some decalone syntheses benchchem.com.

Another approach involves the conjugate addition of nucleophiles to cyclohexenones, followed by intramolecular alkylation or aldol (B89426) reactions to complete the second ring. Control over the regioselectivity in the initial Michael addition is critical for directing the subsequent cyclization to form the desired decalone core.

Research findings highlight the impact of base and solvent on the trans:cis ratio in Robinson annulation reactions leading to decalones. An example is shown in the table below:

| Base | Solvent | Cyclization Yield (%) | trans:cis Ratio |

| KOtBu | THF | 75 | 4:1 |

| NaOH | EtOH | 60 | 2:1 |

| LiHMDS | DCM | 68 | 3:1 |

| benchchem.com |

This data illustrates that the choice of base and solvent significantly influences both the yield and the diastereoselectivity of the annulation.

Cyclization Reactions for Decalone Core Formation

Various cyclization strategies are employed to construct the decalone core. These reactions involve forming one or more carbon-carbon bonds to close a ring and establish the bicyclic structure.

Intramolecular cyclization reactions, where a single molecule undergoes a reaction to form a ring, are frequently used. Examples include intramolecular aldol condensations (as seen in the latter part of Robinson annulation), Dieckmann cyclizations (intramolecular Claisen condensations of diesters to form cyclic β-keto esters) libretexts.org, and radical cyclizations ic.ac.uknih.gov. The success of these methods in forming the trans-decalone system often relies on the strategic placement of functional groups and the choice of reaction conditions to favor the desired transition state leading to the trans ring fusion.

Diels-Alder reactions are also powerful methods for constructing six-membered rings and have been applied to decalin synthesis rsc.orgorganic-chemistry.orgebsco.com. Both intermolecular and intramolecular Diels-Alder reactions can be designed to build the decalone framework. The stereochemistry of the resulting ring fusion in Diels-Alder adducts is often cis, but subsequent epimerization under controlled conditions can lead to the more thermodynamically stable trans isomer unizg.hr. For example, intramolecular Diels-Alder reactions using appropriate dienes and dienophiles can directly furnish the decalin core rsc.orgsci-hub.se.

Cation-π cyclizations, mimicking biosynthetic pathways, have also been explored for decalin synthesis rsc.org. These reactions involve the cyclization of a carbocation intermediate onto a π system, and the stereochemical outcome can be influenced by the structure of the substrate and the reaction conditions.

Convergent and Linear Synthesis Pathways

Organic synthesis can be approached through linear or convergent strategies. In a linear synthesis, the molecule is built step-by-step in a sequential manner. chemistnotes.comfiveable.me A convergent synthesis involves preparing several key fragments of the target molecule separately and then joining them in a later step. chemistnotes.comfiveable.mewikipedia.org

Linear approaches to decalones might involve sequentially adding rings or functional groups to a pre-existing cyclic or acyclic precursor. While conceptually simpler for less complex targets, this can be less efficient for highly functionalized or stereochemically intricate decalones. fiveable.me Convergent strategies for decalones often involve synthesizing the two rings or key segments independently and then coupling them through a reaction like a Diels-Alder cycloaddition or a coupling reaction followed by cyclization.

A comparison of linear and convergent synthesis highlights their key differences:

| Feature | Linear Synthesis | Convergent Synthesis |

| Steps | Sequential, one fragment at a time | Parallel synthesis of fragments |

| Overall Yield | Decreases significantly with steps | Generally higher for complex targets |

| Efficiency | Can be less efficient for complex molecules | More efficient for complex molecules |

| Flexibility | Less flexible | More flexible in fragment assembly |

| chemistnotes.comfiveable.me |

Enantioselective Synthesis of Chiral this compound Precursors

Enantioselective synthesis aims to produce a specific enantiomer of a chiral compound. While this compound itself is achiral if the substituents are symmetrical around the plane of symmetry passing through C1 and C10, many natural products containing the trans-decalone core are chiral and require enantioselective synthetic routes to their precursors.

Asymmetric Catalysis in Decalone Synthesis

Asymmetric catalysis utilizes chiral catalysts to induce enantioselectivity in a reaction. academie-sciences.fracademie-sciences.fr This approach is highly valuable as a small amount of a chiral catalyst can control the stereochemistry of a large amount of product.

In the context of decalone synthesis, asymmetric catalysis can be applied to key bond-forming reactions that establish stereocenters in the decalin framework or in chiral precursors that are later converted to the decalone. For example, asymmetric Michael additions or aldol reactions catalyzed by chiral metal complexes or organocatalysts can set the stereochemistry of carbons that will become part of the decalone rings or the ring fusion. mdpi.comnih.gov

Recent research has explored the use of chiral catalysts in reactions leading to decalin systems. For instance, copper(II)-catalyzed asymmetric cycloaddition reactions of vinyl azides have been reported to generate chiral cyclic azides that can be transformed into chiral decalones. nih.gov This method achieved high enantioselectivity, demonstrating the potential of asymmetric catalysis in accessing chiral decalone precursors.

Data from an asymmetric cycloaddition study shows the enantioselectivity achieved with different chiral ligands:

| Catalyst System | Ligand | Enantiomeric Excess (ee, %) |

| Cu(II)/Bisoxazoline | Ph-BOX | 94 |

| Cu(II)/Bisoxazoline | t-Bu-BOX | 98 |

| Cu(II)/Bisoxazoline | Bn-BOX | Inferior |

| nih.gov |

This table highlights how the structure of the chiral ligand on the metal catalyst significantly impacts the enantioselectivity of the reaction.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliary-mediated transformations involve temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs the stereochemical outcome of a reaction. After the stereocenter is set, the auxiliary is cleaved and recovered, leaving behind the chiral product. academie-sciences.fr

This strategy has been applied in the synthesis of chiral decalone precursors. By attaching a chiral auxiliary to a starting material, diastereoselective reactions can be performed to establish the required stereochemistry. For example, a chiral auxiliary could be used to control the stereochemistry of a Michael addition or a cyclization reaction that forms part of the decalone skeleton. sci-hub.se

While the auxiliary needs to be synthesized or obtained from a natural source and then removed, this approach can be effective for achieving high levels of stereocontrol, especially when catalytic asymmetric methods are not yet optimized for a specific transformation. The design of the chiral auxiliary is crucial to ensure efficient diastereocontrol and ease of removal.

An example of a chiral auxiliary approach in decalone synthesis involved using a hydrobenzoin (B188758) auxiliary to influence the π-facial selectivity of an intramolecular Diels-Alder reaction, leading to diastereomeric products that could be separated. sci-hub.se

Chemoenzymatic Synthetic Routes

Chemoenzymatic approaches combine chemical reactions with enzymatic transformations to achieve high stereo- and regioselectivity. Enzymes, such as ketoreductases, can catalyze the reduction of ketones with high specificity, influencing the stereochemical outcome. For instance, this compound has been used as a substrate for ketoreductases in studies investigating the stereochemistry of polyketide synthases. researchgate.netsigmaaldrich.com While direct chemoenzymatic routes specifically for the synthesis of this compound are not extensively detailed in the provided snippets, chemoenzymatic methods have been successfully applied to the synthesis of other cyclic and bicyclic systems, demonstrating their potential for stereocontrolled decalone synthesis. nih.govrsc.org These methods often involve enzymatic resolution of racemic mixtures or enzyme-catalyzed key steps to set specific stereocenters. nih.govresearchgate.net

Stereospecific Functionalization Approaches to this compound Derivatives

Stereospecific functionalization of this compound allows for the introduction of new functional groups at specific positions with defined stereochemistry, leading to the synthesis of a variety of decalin-based compounds.

Alpha-alkylation of ketones, including decalones, involves the formation of an enolate followed by reaction with an alkyl halide. libretexts.org This reaction can be challenging to control stereochemically, particularly in bicyclic systems. However, specific conditions and reagents can promote stereoselective alkylation. For example, the alkylation of lithium enolates of decalones has been studied, showing that the less hindered position can be predominantly alkylated. archive.org Stereodivergent synthesis routes employing Michael addition followed by enolate alkylation have been used to construct decalone frameworks with precise control over quaternary stereocenters. benchchem.com

Acylation at the alpha position can also be achieved through enolate chemistry. While not explicitly detailed for this compound in the provided context, alpha-acylation of ketones is a known transformation that could potentially be applied to decalone systems under controlled conditions to achieve stereoselectivity.

Stereoselective hydroxylation and oxidation of decalones are crucial for synthesizing oxygenated decalin derivatives found in many natural products. researchgate.netsci-hub.se Oxidation of decalones can lead to various products depending on the reagent and conditions. For instance, oxidation of trans-β-decalone with nitric acid yields cyclohexane-1,2-diacetic acid. ias.ac.in Selenium dioxide oxidation of trans-β-decalone has been shown to produce trans-2,3-diketodecalin. ias.ac.in

Stereoselective hydroxylation can be achieved using various methods, including microbial transformations and chemical reagents. researchgate.netcapes.gov.br Fungal strains have been shown to perform regio- and stereoselective hydroxylation of substituted octalones, which are related to decalones. researchgate.net Stereoselective oxidation of alkenes to epoxides and subsequent hydrolysis to diols (hydroxylation) is a well-established method that can be applied to unsaturated decalin precursors. libretexts.org

Halogenation of decalones typically occurs at the alpha position to the carbonyl group. For example, alpha-bromination of 2-decalone (B1596380) is a method for synthesizing 3-bromo-2-decalone. smolecule.com The stereochemical outcome of halogenation can be influenced by the reaction conditions and the structure of the decalone. Reductive halogenation of ketone trityl hydrazones, including that of this compound, has been reported, showing substrate-dependent diastereoselectivity. nih.gov In the case of this compound, diminished selectivity was observed in reductive chlorination. nih.gov

Halodecarbonylation, while not specifically detailed for this compound, is a reaction that involves the removal of a carbonyl group and introduction of a halogen. archive.org Halodecarboxylation, a related reaction, converts carboxylic acids to alkyl halides. archive.orgresearchgate.net These types of reactions can be relevant in the synthesis of halogenated decalin derivatives from appropriate precursors.

Synthetic Route Optimization and Yield Enhancement in this compound Production

Optimizing synthetic routes for this compound production involves improving yields, stereoselectivity, and efficiency. Factors such as catalyst choice, temperature, pressure, and solvent can significantly impact the outcome of reactions like catalytic hydrogenation of naphthalenone, a common route to decalones. benchchem.com

Comparative analysis of different synthesis methods highlights the trade-offs between yield, stereoselectivity, scalability, and cost. benchchem.com For instance, catalytic hydrogenation often provides high trans selectivity, while other methods like Robinson annulation may be more cost-effective for bulk production despite lower stereoselectivity. benchchem.com Optimizing Robinson annulation conditions, such as base and acid workup, can improve cyclization yield and the trans:cis ratio. benchchem.com

Route scouting and optimization are crucial in chemical development to improve efficiency and scalability for producing target molecules. evotec.com This involves systematically varying reaction parameters and utilizing analytical techniques to monitor the reaction progress and product distribution. benchchem.com

Table 1: Comparison of Selected Decalone Synthesis Methods benchchem.com

| Method | Yield (%) | trans Selectivity | Scalability | Cost (USD/g) |

| Ozonation | 68–72 | Moderate | High | 12–18 |

| Catalytic Hydrogenation | 65–82 | High | Moderate | 20–30 |

| Michael/Alkylation | 65–78 | Very High | Low | 35–50 |

| Robinson Annulation | 60–75 | Moderate | High | 8–15 |

Note: Data is approximate and can vary based on specific substrates and conditions.

Detailed research findings, including kinetic parameters for enzymatic reductions and diastereoselectivity in halogenation reactions, contribute to the optimization of synthetic routes by providing insights into reaction mechanisms and factors influencing stereochemical outcomes. researchgate.netnih.gov

Mechanistic Investigations of Chemical Transformations Involving Trans 1 Decalone

Fundamental Reaction Pathways and Mechanistic Elucidation

The carbonyl group and the alpha carbons in trans-1-decalone (B1615060) are key centers for reactivity, undergoing a variety of fundamental transformations driven by electronic and steric factors inherent to the bicyclic system.

Nucleophilic and Electrophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon in this compound is an electrophilic center susceptible to attack by nucleophiles. This nucleophilic addition is a fundamental reaction pathway for ketones. masterorganicchemistry.com, savemyexams.com The mechanism typically involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral intermediate with a negatively charged oxygen. masterorganicchemistry.com, savemyexams.com, libretexts.org Subsequent protonation of the alkoxide intermediate yields the addition product, often an alcohol. libretexts.org

This compound can participate in nucleophilic substitution reactions. smolecule.com Studies on the nucleophilic addition of hydroxylamine (B1172632) to decalone isomers, including 1-decalone, have revealed a slight preference for the trans isomer compared to the cis isomer in terms of reactivity. researchgate.net This has been attributed to conformational factors influencing the accessibility of the carbonyl carbon to the nucleophile, with preferential equatorial attack being proposed. researchgate.net

Electrophilic addition to the carbonyl oxygen can also occur, particularly under acidic conditions. This protonation or complexation with a Lewis acid increases the electrophilicity of the carbonyl carbon, making it more reactive towards weak nucleophiles. libretexts.org

Alpha-Proton Abstraction and Enolization Chemistry

The presence of alpha hydrogens adjacent to the carbonyl group allows this compound to undergo alpha-proton abstraction, leading to the formation of enolates or enols. smolecule.com This process is central to many reactions, including alkylation, halogenation, and condensation reactions.

Enolization involves the tautomerization between the keto and enol forms, typically catalyzed by acid or base. smolecule.com, libretexts.org, libretexts.org The stereochemistry of ketonization of the enol derived from 1-decalone has been investigated, showing that the stereoselectivity of forming this compound can vary depending on the proton donor. acs.org, researchgate.net

Base-catalyzed alpha-proton abstraction from this compound, for instance, using reagents like potassium tert-butoxide in tert-butanol, can selectively abstract the alpha hydrogen from the less substituted position, leading to the formation of the less substituted enolate. chemclip.com This enolate can then act as a nucleophile in subsequent reactions, such as alkylation. chemclip.com, acs.org Studies on the alkylation of the lithium enolate of 1-decalone have shown the predominant formation of the cis-fused product, although the trans isomer is also formed. acs.org The outcome is influenced by the different possible enolate conformers acting as precursors. acs.org

Enolization also plays a role in the epimerization of decalone isomers. Acid treatment of cis-decalone can lead to its epimerization to the more thermodynamically stable trans-decalone, a process that occurs via enol formation. libretexts.org, libretexts.org The selective formation of this compound in certain electrochemical syntheses has been attributed to the equilibration of isomers through keto-enol tautomerization catalyzed by hydroxide (B78521) ions. plu.mx Modified alpha-epimerization protocols can also be used to invert the stereochemical configuration of decalone structures. acs.org

Reductive and Oxidative Transformations of the Decalone Skeleton

This compound and related decalone systems can undergo various reductive and oxidative transformations, affecting both the carbonyl group and the bicyclic skeleton.

Reduction of the carbonyl group in this compound typically yields the corresponding decalol. The stereochemical outcome of this reduction can be influenced by the reducing agent and reaction conditions. For example, the reduction of this compound by certain ketoreductase enzymes has been studied to understand the stereoselectivity and reaction mechanisms involving hydride attack. researchgate.net, nih.gov, acs.org, chemrxiv.org While a preference for axial hydride attack is observed in the reduction of some alicyclic ketones, this is in contrast to findings for the reduction of this compound by certain ketoreductases. researchgate.net, acs.org Whole-cell biocatalysts have also been explored for the stereoselective reduction of ketones, including this compound. uab.cat

Reductive methods can also be used in the synthesis of decalone frameworks. Catalytic hydrogenation of naphthalenone precursors is a common route to prepare decalones, involving the reduction of the unsaturated bicyclic system. benchchem.com, benchchem.com Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are frequently used for this purpose. benchchem.com The stereochemical outcome of hydrogenation can be controlled; while heterogeneous catalysis often favors the cis-decalone, techniques like HAT hydrogenation can provide access to the thermodynamically preferred trans-decalone framework. acs.org The Wolff-Kishner reduction of trans-beta-decalone (trans-2-decalone) has been reported, with hydroxydecalin observed as a side product resulting from ketone reduction. wikipedia.org Active-iron based reducing systems have also been shown to effect the stereoselective reduction of cyclic ketones, including trans-decalone, leading to the formation of axial alcohols under kinetic control. conicet.gov.ar

Oxidative transformations of the decalone skeleton can also occur, although specific examples for this compound involving skeletal oxidation were less prominent in the search results compared to carbonyl or alpha-carbon functionalization. Baeyer-Villiger rearrangement, an oxidative process converting ketones to esters or lactones, involves a migration step analogous to the pinacol (B44631) rearrangement. msu.edu

Rearrangement Reactions and Carbocation Intermediates

Skeletal rearrangements involving carbocation intermediates are significant in the chemistry of bicyclic systems like decalones, leading to structural isomers. These rearrangements often occur under acidic conditions. cambridgescholars.com

Pinacol and Semipinacol-Type Rearrangements

Pinacol and semipinacol rearrangements typically involve the acid-catalyzed rearrangement of 1,2-diols or related systems to carbonyl compounds, proceeding through carbocation intermediates and 1,2-migration of a group. researchgate.net, wikipedia.org, masterorganicchemistry.com, organic-chemistry.org While direct pinacol or semipinacol rearrangements of this compound itself (which is a ketone, not a 1,2-diol) are not standard transformations, the principles of these rearrangements, involving carbocation formation and skeletal reorganization, are relevant to the behavior of functionalized decalones or decalols.

Pinacol-type rearrangements can lead to ring expansion or contraction in cyclic systems. masterorganicchemistry.com, organic-chemistry.org The migration step is influenced by the stability of the resulting carbocation or oxonium ion and the migratory aptitude of the groups. wikipedia.org, masterorganicchemistry.com The stereochemistry of the diol can play a crucial role, with trans alkyl groups often showing preferential migration. wikipedia.org

The concept of pinacol-type rearrangements has been applied in the synthesis of complex polycyclic structures, including those related to the decalone framework. researchgate.net For example, a cyclic sulfite (B76179) pinacol-type rearrangement has been utilized in approaches to synthesize strained ring systems, involving challenges related to decalone epimerization. researchgate.net

Acid-Catalyzed Skeletal Rearrangements

This compound and related bicyclic ketones can undergo skeletal rearrangements catalyzed by acids, often involving the formation and rearrangement of carbocation intermediates. scispace.com, cdnsciencepub.com, researchgate.net, cambridgescholars.com These rearrangements can lead to the isomerization of the carbon skeleton.

Studies on the behavior of bicyclic ketones in superacid media (e.g., HF-SbF5-CCl4) have shown that decalone isomers, such as 2-decalone (B1596380) (primarily trans), undergo isomerization. beilstein-journals.org, beilstein-journals.org The proposed mechanism involves initial protonation of the carbonyl group, followed by hydride abstraction to generate a superelectrophilic dication. beilstein-journals.org This intermediate undergoes carbocation rearrangements, including 1,2-alkyl shifts, potentially through protonated cyclopropane (B1198618) intermediates, leading to rearranged products. beilstein-journals.org The formation of the carbocation often occurs at a position that maximizes the separation of positive charges in superelectrophilic species. beilstein-journals.org

Acid-catalyzed rearrangements of other bicyclic systems, such as cyclobutenamides and cyclobutanols, provide further insight into the types of skeletal reorganizations that can occur, involving ring expansion, beta-scission, and intramolecular cyclization via carbocations. scispace.com, cdnsciencepub.com, researchgate.net Acid-catalyzed angular methyl migration in a substituted octalin has also been shown to lead to trans-fused 1-decalone derivatives. researchgate.net

While distinct in mechanism, the Favorskii rearrangement, which can occur with alpha-haloketones like chloro-trans-2-decalone, also involves skeletal rearrangement under basic conditions, highlighting another pathway for carbon skeleton reorganization in decalones. acs.org

Transition State Analysis and Reaction Energetics

Investigating the transition states and energetics of reactions involving this compound provides crucial insights into reaction pathways, selectivity, and reaction rates. Computational methods, such as Density Functional Theory (DFT), are often employed to model these aspects.

Determination of Activation Energies and Rate Constants

Theoretical studies, such as those using DFT calculations, can help determine activation energies for transformations of decalone systems. These calculations can reveal differences in activation barriers between isomeric forms or different reaction pathways. For instance, DFT simulations have been used to analyze the enolization of decalone isomers, suggesting higher activation barriers for trans isomers due to conformational strain. benchchem.com Kinetic studies, often involving techniques like Arrhenius plots, can experimentally corroborate these theoretical predictions by determining rate constants and activation energies. Discrepancies between theoretical and experimental results may indicate the influence of factors not fully accounted for in the models, such as solvent effects or specific catalyst-substrate interactions. benchchem.com

Studies on related cyclic ketones, like cyclohexanone (B45756), provide a basis for understanding the factors influencing transition states in decalone systems. For example, theoretical studies on amine-catalyzed aldol (B89426) reactions involving enamine intermediates of cyclohexanone have explored transition states, relative rates, and stereochemistries. researchgate.net These studies highlight the role of factors like hydrogen bonding in stabilizing transition states and influencing activation energies. researchgate.net While directly focused on cyclohexanone, the principles of transition state analysis and the influence of structural features on reactivity are applicable to the related bicyclic decalone system.

Experimental determination of rate constants for reactions of this compound can be achieved through various kinetic methods, monitoring the consumption of the starting material or the formation of products over time under controlled conditions. The temperature dependence of these rate constants can then be used to calculate activation energies via the Arrhenius equation.

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms during a chemical transformation. By selectively replacing atoms in this compound with their isotopes (e.g., deuterium (B1214612) or carbon-13), researchers can gain insights into bond breaking and formation events and identify intermediates.

While specific isotopic labeling studies directly on this compound reaction mechanisms were not prominently found in the search results, the principle remains highly relevant. For example, isotopic labeling is a standard technique used to study the mechanisms of catalytic reactions, including hydrogenations and oxidations, which are relevant transformations for ketones like this compound. By labeling specific hydrogen or carbon atoms in this compound, researchers could, for instance, determine whether a catalytic hydrogenation proceeds via direct addition of hydrogen or through a more complex pathway involving enol intermediates. Similarly, in oxidation reactions, isotopic labeling could help identify which atoms are abstracted or where oxygen atoms are incorporated.

Studies on the stereochemistry of reactions, such as reductions of decalones, provide indirect evidence of mechanistic pathways. The observed stereoselectivity (e.g., the preference for forming trans-trans-1-decalol from this compound) can be rationalized by considering the steric and electronic factors in the transition state, which can be further supported by theoretical calculations or potentially confirmed by isotopic labeling if the mechanism involves specific hydrogen transfers. benchchem.com

Catalytic Systems for this compound Modifications

The chemical modification of this compound often requires the use of catalysts to facilitate reactions and control selectivity. Both metal-based (homogeneous and heterogeneous) and organocatalytic systems can be employed.

Homogeneous and Heterogeneous Catalysis

Catalytic transformations of ketones, including decalones, can be effectively carried out using both homogeneous and heterogeneous catalysts. Homogeneous catalysts are in the same phase as the reactants, typically in solution, while heterogeneous catalysts are in a different phase, often a solid interacting with liquid or gaseous reactants. savemyexams.com

Transition metal complexes are commonly used as homogeneous catalysts for various reactions, including hydrogenation, oxidation, and carbonylation. savemyexams.comnih.gov Examples of transition metals used in catalysis include palladium, rhodium, and iridium. wikipedia.orgalfa-chemistry.comamericanelements.comamericanelements.comnih.govnih.govwikipedia.orgwikipedia.orgwikipedia.orgamericanelements.comnih.govnih.gov Wilkinson's catalyst, a rhodium complex, is a well-known homogeneous catalyst for the hydrogenation of alkenes. wikipedia.org While direct examples of homogeneous catalysis specifically applied to this compound were not detailed, the principles of homogeneous catalysis using transition metals are applicable to ketone transformations. For instance, homogeneous iridium complexes have been explored as catalysts for various reactions, including those involving C-H activation, which could be relevant for functionalizing decalone structures. alfa-chemistry.com

Heterogeneous catalysis is widely used in industrial processes due to the ease of catalyst separation and recycling. drhazhan.com Supported metal catalysts, where the active metal is dispersed on a solid support (e.g., carbon, alumina (B75360), silica), are common heterogeneous catalysts. drhazhan.com Palladium on carbon (Pd/C) is a classic example of a heterogeneous catalyst used for hydrogenation. nih.gov Heterogeneous catalysts have been employed in the hydrogenation of related cyclic systems like naphthols to decalols and decalindols, demonstrating their utility in transforming fused-ring systems similar to decalone. researchgate.net Studies have shown that heterogeneous catalysts, such as ruthenium on alumina (Ru/Al2O3), can catalyze the hydrogenation of naphthols, yielding mixtures of cis and trans decalols. researchgate.net The support material and the nature of the metal can influence the activity and selectivity of heterogeneous catalysts.

Electrochemical catalysis, a type of heterogeneous catalysis where the electrode acts as a catalyst, has also been explored for reactions involving cyclic ketones. For example, electrochemical cyclization reactions yielding 1-decalone have been studied using modified electrodes, demonstrating the influence of the electrode material and adsorbed catalysts on the product distribution and stereoselectivity. acs.org

Organocatalytic Activation of Decalone Substrates

Proline-catalyzed aldol reactions are known to proceed via enamine intermediates formed by the reaction of the amine catalyst with the ketone or aldehyde substrate. researchgate.net The stereochemical outcome of these reactions is influenced by the transition state geometry, often involving hydrogen bonding interactions. researchgate.net While the search results did not provide specific examples of organocatalysis applied directly to this compound, the established mechanisms of organocatalysis with cyclic ketones suggest that this compound could potentially serve as a substrate for such transformations. Organocatalysts based on pyrrolidine, the core structure of proline, are known to activate carbonyl compounds for nucleophilic additions. mdpi.com The rigid structure of this compound could influence the stereochemical course of organocatalytic reactions by favoring specific transition state geometries.

The development of new organocatalytic systems, including those based on secondary amines, continues to expand the scope of organocatalysis for various organic transformations. chem960.comnih.gov Further research may explore the application of these systems to the specific challenges posed by the bicyclic structure of this compound, aiming for selective functionalization or stereocontrolled transformations.

Conformational Analysis and Stereochemical Elucidation of Trans 1 Decalone

Elucidation of Chair-Chair Conformational Preferences

The decalin system, the fundamental bicyclic structure of decalone, is composed of two fused six-membered rings. Similar to cyclohexane (B81311), these rings preferentially adopt the chair conformation to minimize strain. libretexts.org In trans-decalin and, by extension, trans-1-decalone (B1615060), the fusion of the two rings occurs through two equatorial-type bonds from each ring. libretexts.org This trans fusion results in a relatively rigid structure where both rings are locked into a chair conformation. libretexts.orgegyankosh.ac.indrugdesign.org Unlike cis-decalin, which can undergo ring flipping, this compound is conformationally locked in this double-chair arrangement. masterorganicchemistry.comlibretexts.orgyoutube.com

Dynamic Conformational Processes and Ring-Flipping Barriers

The conformational rigidity of this compound is a defining characteristic. Due to the trans fusion, a chair-chair interconversion, or ring flip, of the entire bicyclic system is not possible without introducing significant strain. masterorganicchemistry.comlibretexts.orgegyankosh.ac.in The equatorial-equatorial fusion in the trans isomer prevents the rings from inverting to the alternative chair form. egyankosh.ac.indrugdesign.org While theoretical chair-boat or boat-boat conformations exist for trans-decalin, they are associated with considerably higher energies and are not the preferred or easily accessible conformers. drugdesign.org This lack of facile ring flipping in this compound means that substituents occupy fixed axial or equatorial positions within the rigid double-chair framework. libretexts.orgegyankosh.ac.in In contrast, cis-decalin exhibits a barrier to inversion of about 14 kcal/mol, allowing for interconversion between conformers where substituents can exchange between axial and equatorial positions. libretexts.org

Interplay of Steric and Electronic Effects on Decalone Stereochemistry

The stereochemistry of this compound is governed by a combination of steric and electronic factors. The fused bicyclic structure inherently introduces steric constraints, while the presence of the carbonyl group and any substituents influences the electron distribution and potential electronic interactions.

Axial vs. Equatorial Preferences of Substituents

In the rigid trans-decalone system, the distinction between axial and equatorial positions is well-defined. Similar to monosubstituted cyclohexanes, substituents on the decalone rings will generally exhibit a preference for the equatorial orientation to minimize unfavorable 1,3-diaxial steric interactions with hydrogen atoms or other groups on the same face of the ring. egyankosh.ac.inpharmacy180.com The magnitude of this preference depends on the size and nature of the substituent. For example, studies on substituted cyclohexanes show that larger groups like a tert-butyl group have a significantly higher preference for the equatorial position compared to a methyl group. pharmacy180.com While specific quantitative data for various substituents on this compound were not extensively found in the search results, the general principles of conformational analysis in six-membered rings and fused systems indicate that equatorial preference due to reduced steric hindrance is a primary factor. pharmacy180.com Research on substituted decalins supports the idea that monosubstituents in trans-decalin prefer defined axial or equatorial positions due to the rigid structure. egyankosh.ac.in

Anomeric Effects (if applicable for heteroatom-containing analogues) and Related Electronic Interactions

The anomeric effect is a stereoelectronic effect typically observed in systems with a heteroatom in a ring (like in carbohydrates) where a polar substituent on an adjacent carbon prefers an axial orientation despite steric considerations. scripps.eduwikipedia.orge4journal.com This effect is attributed to stabilizing interactions, such as hyperconjugation, between lone pairs on the ring heteroatom and the antibonding orbital of the exocyclic bond. wikipedia.orgrsc.org

Since this compound is a carbocyclic system (containing only carbon and hydrogen atoms in the rings) with a ketone group, the classical anomeric effect as defined for heteroatom-containing rings is not directly applicable to the decalin framework itself. scripps.eduwikipedia.org However, the carbonyl group in decalones can participate in electronic interactions that influence stereochemistry and reactivity. For instance, the carbonyl group's magnetic anisotropy and electric field can affect the chemical shifts of nearby protons in NMR spectroscopy, providing insights into the molecule's electronic structure and conformation. rsc.orgpsu.edu Studies on the reactivity of 1-decalones, including trans isomers, have suggested that steric hindrance, particularly 1,3-diaxial interactions, plays a significant role in their reactivity, sometimes outweighing electronic effects in directing reaction pathways like reduction. cdnsciencepub.com The stereochemistry of reactions involving the carbonyl group, such as reduction, can be influenced by the steric environment created by the decalin framework and any substituents. cdnsciencepub.comresearchgate.net

Diastereomeric and Enantiomeric Relationships in Decalone Systems

Decalones, including 1-decalone, can exist as stereoisomers. For 1-decalone, there are cis and trans isomers, which are diastereomers. smolecule.comlibretexts.orgyoutube.comsigmaaldrich.com These isomers differ in the relative stereochemistry at the bridgehead carbons. In this compound, the bridgehead hydrogens are on opposite sides of the molecule, leading to a more flattened, rigid structure. masterorganicchemistry.comlibretexts.org In cis-1-decalone, the bridgehead hydrogens are on the same side, resulting in a more flexible, "bent" structure. masterorganicchemistry.comlibretexts.org The trans isomer is generally more stable than the cis isomer, primarily due to fewer unfavorable gauche interactions in the trans configuration. libretexts.orgegyankosh.ac.inyoutube.com

For this compound itself, the molecule is chiral if the ketone is at the 1-position, and the bridgehead carbons are stereocenters. The specific configuration at the bridgehead carbons determines the trans isomer. The IUPAC name for this compound includes the (4aR, 8aS) or (4aS, 8aR) designation to indicate the absolute configuration of the bridgehead carbons. nih.gov These two possibilities represent a pair of enantiomers. youtube.com Thus, this compound exists as a pair of enantiomers that are non-superimposable mirror images. youtube.com The presence of the ketone group at C1 on the trans-decalin framework creates a chiral center, leading to the possibility of enantiomers. youtube.com

While this compound exists as enantiomers, substituted decalones can exhibit more complex stereochemical relationships, including diastereomers, depending on the number and position of substituents and additional chiral centers. For example, substituted decalones can have diastereomers related to the configuration at the substituent position, in addition to the cis-trans isomerism of the decalin ring fusion. egyankosh.ac.in

Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O | PubChem nih.gov |

| Molecular Weight | 152.23 g/mol | PubChem nih.gov |

| CAS Number | 21370-71-8 | PubChem nih.gov |

| PubChem CID | 89486 | PubChem nih.gov |

| Boiling Point | 73 °C/1 mmHg (lit.) | Sigma-Aldrich sigmaaldrich.com |

| Melting Point | 30-32 °C (lit.) | Sigma-Aldrich sigmaaldrich.com |

| Density | 0.986 g/mL at 25 °C (lit.) | Sigma-Aldrich sigmaaldrich.com |

Data Table: Relative Stability of Decalin Isomers

| Isomer | Relative Stability (compared to cis) | Energy Difference (approx.) | Source |

| trans-Decalin | More stable | ~2 kcal/mol (~8.4 kJ/mol) | Chemistry LibreTexts libretexts.org |

| cis-Decalin | Less stable | - | Chemistry LibreTexts libretexts.org |

Methodologies for Stereoisomer Separation and Purification

The synthesis of decalones, including this compound, often results in mixtures of stereoisomers, particularly when starting from less stereodefined precursors. sigmaaldrich.comrsc.org The separation of this compound from its cis isomer and potential other stereoisomers is essential for obtaining stereochemically pure material for research and synthesis.

Chromatographic techniques are widely employed for the separation and purification of decalone stereoisomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools that can distinguish between molecules based on subtle differences in their physical properties, which are influenced by their stereochemistry. chiralpedia.com The choice of stationary phase and mobile phase is critical for achieving effective separation. For instance, medium pressure liquid chromatography (MPLC) using silica (B1680970) and a mixture of ethyl acetate (B1210297) and n-hexane has been reported for separating this compound from cis-1-decalone. rsc.org

Crystallization is another traditional method that can be used for the purification of stereoisomers, particularly when they can be converted into diastereomeric salts or complexes with different solubility properties. chiralpedia.comlongdom.org While this compound itself is a solid at room temperature (melting point 30-32 °C), sigmaaldrich.com the separation of stereoisomeric mixtures might involve derivatization to facilitate separation by crystallization.

Detailed research findings on the separation of decalone isomers highlight the effectiveness of these methods. For example, the separation of a mixture of cis and this compound has been achieved through techniques like MPLC, allowing for the isolation of the pure isomers. rsc.org

Studies on Diastereoselective Inductions

The rigid structure of this compound makes it a valuable substrate and chiral auxiliary in studies focusing on diastereoselective induction. Diastereoselective reactions are those that favor the formation of one diastereoisomer over others. The stereochemistry of this compound can influence the stereochemical outcome of reactions occurring at or near the decalone core.

Research has explored the use of this compound derivatives in reactions such as Michael additions and alkylations to construct complex polycyclic systems with controlled stereochemistry. For instance, studies involving the reaction of kinetic enolates or trimethylsilyl (B98337) enol ethers derived from 1-acetylcyclohexenes with α,β-unsaturated carbonyl compounds have afforded 4-substituted 1-decalone derivatives with observed diastereoselection. psu.edursc.org The use of chiral auxiliaries attached to the unsaturated carbonyl component has been shown to induce chirality in the resulting decalone products, with diastereomeric excesses of up to 70% reported in some cases. psu.eduoup.com

Specific examples of diastereoselective induction involving the decalone framework include annulation reactions. A synthetic strategy involving the reaction of 2-isopropylthiomethylene derivatives of 1-decalones (including the trans isomer) with lithium tetramethylpiperidide and methyl acrylate (B77674) has been developed to construct annelated cyclopentenones. rsc.orgevitachem.com This method demonstrates how the decalone structure can direct the formation of new stereocenters in a diastereoselective manner, providing a route to complex tricyclic systems. rsc.orgevitachem.com

Furthermore, this compound has been utilized as a substrate in enzymatic reactions to study stereoselectivity. Ketoreductases, enzymes that catalyze the reduction of ketone groups, have been investigated using this compound as a substrate analogue to understand their stereospecificity. nih.gov These studies provide insights into how enzymes can differentiate between stereoisomers and catalyze reactions with high selectivity. nih.gov

Application of Advanced Spectroscopic Techniques in Trans 1 Decalone Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a powerful technique for determining the structure and stereochemistry of organic molecules like trans-1-decalone (B1615060). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, which can be used to assign resonances and deduce connectivity. Studies have utilized proton resonance spectra of cyclic ketones, including this compound, for complete assignment and analysis of carbonyl substituent chemical shifts (SCS). rsc.orgresearchgate.net These analyses consider the carbonyl electric field, magnetic anisotropy, and steric effects on long-range protons. rsc.orgresearchgate.net

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Determination

Two-dimensional (2D) NMR techniques are crucial for establishing through-bond and through-space correlations between nuclei, providing unambiguous structural assignments for complex molecules such as this compound.

COSY (COrrelation SpectroscopY): This homonuclear 2D NMR experiment identifies protons that are scalar (J-coupled), revealing connectivities through two or three chemical bonds. princeton.edusdsu.educreative-biostructure.com COSY spectra show the ¹H spectrum on both axes, with cross-peaks indicating coupled protons. sdsu.educreative-biostructure.com For this compound, COSY is used to trace proton connectivities within the fused ring system, helping to build the carbon skeleton based on proton coupling patterns.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear 2D NMR technique that correlates the chemical shifts of protons with the carbons to which they are directly bonded (one-bond connectivity). princeton.edusdsu.educreative-biostructure.comemerypharma.com This experiment is particularly useful for assigning carbon signals based on known proton assignments and vice versa. The ¹H spectrum is typically displayed on the horizontal axis and the ¹³C spectrum on the vertical axis. sdsu.eduemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, HMBC reveals multiple-bond correlations between protons and carbons, typically through two to four bonds. princeton.edusdsu.educreative-biostructure.comemerypharma.com This technique is invaluable for establishing connectivity across quaternary carbons and for confirming structural fragments. HMBC cross-peaks provide information about long-range J-coupling interactions. sdsu.educreative-biostructure.com

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY is a homonuclear 2D NMR experiment that identifies protons that are spatially close to each other, regardless of the number of bonds separating them. princeton.educreative-biostructure.comresearchgate.net This through-space correlation is based on the Nuclear Overhauser Effect (NOE) and is particularly useful for determining the relative stereochemistry and conformation of rigid molecules like this compound. Cross-peaks in a NOESY spectrum indicate protons that are within approximately 5-7 Å of each other. princeton.edu

By combining the information from these 2D NMR experiments, researchers can obtain a comprehensive understanding of the connectivity and three-dimensional structure of this compound.

NMR Relaxation Studies for Molecular Dynamics and Conformational Exchange

NMR relaxation studies, such as measurements of T₁ (longitudinal relaxation time) and T₂ (transverse relaxation time), can provide insights into the molecular dynamics and conformational exchange processes occurring in this compound. The relaxation rates are influenced by molecular motion and the surrounding environment. While general principles of NMR relaxation are established frontiersin.org, specific detailed studies on the relaxation of this compound protons or carbons related to its conformational dynamics were not prominently found in the immediate search results. However, the rigid nature of the trans-decalin system suggests that relaxation studies could potentially probe subtle internal motions or interactions in solution.

Application of Chiral Shift Reagents for Enantiomeric Excess Determination (for chiral derivatives)

This compound itself is a chiral molecule, existing as a pair of enantiomers ((4aR,8aS)- and (4aS,8aR)-octahydro-2H-naphthalen-1-one). For chiral derivatives of this compound or for analyzing enantiomeric mixtures, chiral shift reagents can be applied in NMR spectroscopy to determine enantiomeric excess (ee). Chiral shift reagents are chiral molecules, often lanthanide complexes, that interact differentially with the enantiomers of a chiral analyte, leading to separate signals for each enantiomer in the NMR spectrum. libretexts.orgunipi.it This allows for the integration of the separated signals to determine the ratio of enantiomers present. libretexts.org This technique is particularly useful when dealing with overlapping peaks in the standard NMR spectrum. libretexts.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and can offer insights into its conformation. mt.com Both techniques measure the vibrational modes of a molecule, but they are governed by different selection rules. IR spectroscopy measures vibrations that result in a change in the dipole moment of the molecule, while Raman spectroscopy measures vibrations that result in a change in the polarizability. mt.com

IR and Raman spectra for this compound are available nih.govnist.govnih.govchemicalbook.com, providing characteristic absorption and scattering bands.

Carbonyl Stretching Frequencies and Environmental Effects

The carbonyl (C=O) stretching frequency is a particularly useful diagnostic band in both IR and Raman spectroscopy. psgcas.ac.inlibretexts.orgelte.hu The position of this band is sensitive to the electronic and steric environment of the carbonyl group. For ketones, the carbonyl stretching frequency typically appears in the range of 1650-1750 cm⁻¹ in IR spectra. libretexts.org

In cyclic ketones, the ring size and the fusion of rings can influence the carbonyl stretching frequency. For this compound, the carbonyl group is part of a six-membered ring fused to another six-membered ring in a trans configuration. The specific carbonyl stretching frequency observed in the IR spectrum of this compound can provide information about the strain and electronic effects within the bicyclic system. Literature indicates that carbonyl stretching frequencies for ketones generally fall between 1850 and 1600 cm⁻¹. psgcas.ac.in

Table 1: Typical Carbonyl Stretching Frequencies (IR)

| Functional Group | Typical IR Range (cm⁻¹) |

| Ketones | 1650-1750 libretexts.org |

| Aldehydes | 1650-1750 spectroscopyonline.com |

| Carboxylic Acids | 1700-1730 (saturated) spectroscopyonline.com |

| Esters | ~1735 |

| Amides | 1630-1680 |

Environmental effects, such as hydrogen bonding or solvent polarity, can also cause shifts in the carbonyl stretching frequency. While this compound is a ketone and not a carboxylic acid, the principle of environmental effects on carbonyl stretch is relevant spectroscopyonline.com.

Fingerprint Region Analysis for Structural Nuances

Comparing the fingerprint region of this compound with those of related compounds, such as cis-1-decalone or other substituted decalones, can help distinguish between isomers and provide insights into subtle structural and conformational differences. libretexts.org The complexity of this region makes it a unique molecular fingerprint. mt.compg.edu.pllibretexts.org

Table 2: Regions of the Infrared Spectrum

| Region (cm⁻¹) | Typical Absorptions |

| 2500-4000 | N-H, O-H, C-H stretching libretexts.org |

| 2000-2500 | C≡C, C≡N stretching libretexts.org |

| 1500-2000 | C=O, C=N, C=C stretching libretexts.org |

| Below 1500 | Fingerprint region (bending and skeletal modes) libretexts.orgpg.edu.pllibretexts.org |

The combination of characteristic functional group frequencies and the unique pattern of the fingerprint region in both IR and Raman spectra provides a powerful means for the identification and structural characterization of this compound.

Mass Spectrometry (MS) Techniques for Mechanistic Studies and Complex Mixture Analysis

Mass spectrometry is a powerful tool for identifying compounds, elucidating their structures through fragmentation analysis, and monitoring chemical reactions by detecting reactants, intermediates, and products. For this compound and related bicyclic ketones, MS provides valuable information regarding their stability and fragmentation pathways under electron ionization (EI) and other ionization methods.

Fragmentation Pathway Elucidation through MS/MS

Electron ionization mass spectrometry of ketones typically involves characteristic fragmentation processes, including alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and McLafferty rearrangement (a rearrangement involving a hydrogen transfer and beta-cleavage). Studies on decalones, including alpha-decalones like this compound, have investigated these fragmentation pathways. acs.org The fragmentation patterns can be complex due to the bicyclic structure, leading to various fragment ions. Analyzing these fragments, often using tandem mass spectrometry (MS/MS), helps in elucidating the specific bond cleavages and rearrangements that occur. This provides insights into the stability of different parts of the molecule and the influence of the trans ring fusion on these processes. While specific detailed fragmentation data tables for this compound were not extensively found in the immediate search results, general principles of ketone fragmentation and studies on related decalones indicate that fragment ions corresponding to losses of small neutral molecules (like water or ethylene) and ring fragmentation products are expected. libretexts.orgacs.org

Monitoring Reaction Intermediates and Byproducts

Mass spectrometry, particularly coupled with separation techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS), is effective for monitoring chemical reactions involving this compound. unimi.it By analyzing aliquots of a reaction mixture over time, researchers can track the consumption of this compound, the formation of desired products, and the appearance and disappearance of reaction intermediates and byproducts. nih.govresearchgate.netmagritek.com This is crucial for understanding reaction kinetics, optimizing reaction conditions, and identifying potential side reactions. For example, in the study of biocatalytic reductions of this compound, GC-MS was used to monitor the conversions over time. unimi.it The ability to detect and characterize transient intermediates, even at low concentrations, provides valuable mechanistic information that might be difficult to obtain by other spectroscopic methods. nih.govnih.gov

Chiroptical Spectroscopies (CD and ORD) for Absolute Configuration Assignment (for chiral derivatives)

Chiroptical spectroscopies, specifically Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are invaluable techniques for determining the absolute configuration and conformational preferences of chiral molecules. While the achiral nature of the parent this compound (due to its plane of symmetry) precludes its analysis by these methods, chiral derivatives of trans-decalone are well-suited for CD and ORD studies. researchgate.netpbsiddhartha.ac.inslideshare.netthieme-connect.deegyankosh.ac.in

Application of Octant Rule and Related Empirical Rules

For chiral cyclohexanone (B45756) derivatives, including chiral decalones, the Octant Rule is a widely used empirical rule that relates the sign and amplitude of the Cotton effect (observed in CD and ORD spectra near the n→π* carbonyl transition around 290-300 nm) to the spatial arrangement of substituents around the carbonyl group. researchgate.netpbsiddhartha.ac.inslideshare.netegyankosh.ac.inyoutube.com The space around the carbonyl chromophore is divided into eight octants by three orthogonal planes. The contribution of a substituent to the Cotton effect depends on which octant it occupies. By analyzing the sign of the Cotton effect, the absolute configuration of a chiral decalone derivative can often be assigned or confirmed. pbsiddhartha.ac.inslideshare.netyoutube.com

Studies on chiral decalone derivatives have utilized the Octant Rule to interpret their CD and ORD spectra and establish their absolute stereochemistry. researchgate.netpbsiddhartha.ac.in For instance, the absolute configurations of (-)-cis-1-decalone and (-)-trans-1-decalone derivatives have been established by comparing their rotatory dispersion curves with those of analogous compounds with known stereochemistry. researchgate.net The application of the Octant Rule to decalone systems requires careful consideration of the bicyclic structure and the conformational rigidity imposed by the trans fusion. While the Octant Rule is a powerful tool, its application can have limitations, and results are often interpreted in conjunction with other data and related empirical rules. researchgate.netthieme-connect.depnas.org

X-Ray Crystallography for Solid-State Structural and Conformational Analysis (for crystalline derivatives)

While this compound itself is a low-melting solid (mp 30-32 °C) sigmaaldrich.comdtic.mil, making single-crystal X-ray diffraction potentially challenging, crystalline derivatives can be subjected to this analysis. X-ray crystallography has been used to study the solid-state structures of conformationally restricted decalone derivatives. nih.govresearchgate.net These studies can reveal preferred conformations in the solid state and provide benchmark structural data for comparison with theoretical calculations and solution-phase spectroscopic data (e.g., NMR). nih.govresearchgate.netscribd.com

For instance, X-ray crystallography has been employed to demonstrate the preferred axial configuration of certain substituents in cyclohexanone-derived systems, using conformationally restricted trans-decalone derivatives as models. nih.govresearchgate.net This highlights how studies on decalone frameworks can provide insights into the conformational behavior of related cyclic systems. The technique yields highly accurate structural parameters, which are crucial for a complete understanding of the relationship between molecular structure and properties. wikipedia.organton-paar.com

Computational Chemistry and Theoretical Studies of Trans 1 Decalone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical methods are essential for describing the electronic structure of molecules, which dictates their chemical behavior. These methods provide quantitative data on energy levels, charge densities, and bond characteristics, crucial for predicting reactivity and reaction mechanisms.

Density Functional Theory (DFT) for Energetics and Molecular Properties

Density Functional Theory (DFT) is a widely applied quantum chemical method that calculates the electronic structure based on the electron density. It offers a computationally efficient approach for studying molecules like trans-1-decalone (B1615060), providing valuable information about their energetics and molecular properties. DFT calculations can determine the relative stability of different spatial arrangements (conformers) of this compound and compute various molecular descriptors such as dipole moments and vibrational frequencies. Furthermore, DFT is frequently used to investigate reaction pathways, locate transition states, and calculate activation energies, offering insights into how this compound might react under different conditions. rsc.org For example, DFT analysis has been instrumental in understanding the factors governing diastereoselectivity in reactions involving cyclic ketones, including trans-decalone derivatives. rsc.org It has also been utilized in hybrid quantum mechanical/molecular mechanical (QM/MM) simulations to evaluate reaction barriers in enzymatic contexts where this compound acts as a substrate. chemrxiv.org

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods represent a class of quantum chemical calculations derived directly from first principles, without resorting to empirical data. While generally more computationally demanding than DFT, ab initio methods can provide a higher level of accuracy for certain molecular properties and reaction energy profiles. Studies combining molecular mechanics with ab initio calculations have been employed to perform conformational analyses of decalone systems, including substituted trans-2-decalones. acs.org, acs.org These combined approaches leverage the strengths of both methods, using molecular mechanics to efficiently explore the conformational space and ab initio methods to refine the energies of key conformers. While extensive standalone ab initio studies specifically focused on this compound were not prominently found in the search results, the application of these methods to related decalone structures underscores their relevance for obtaining high-accuracy data on molecular geometries and energies.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict the most likely sites of reaction and the preferred reaction pathways by examining the interactions between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. For this compound, FMO analysis can reveal the regions of the molecule most susceptible to attack by electron-rich species (nucleophiles) or electron-deficient species (electrophiles). This analysis helps in understanding the regioselectivity and stereoselectivity of reactions involving the carbonyl group and the surrounding bicyclic system. Although detailed FMO analysis specifically for this compound was not extensively reported in the search results, the principles of FMO theory are broadly applicable to predicting the reactivity of ketones and cyclic systems. researchgate.net, ubc.ca For instance, FMO analysis is a standard tool for understanding cycloaddition reactions and nucleophilic additions to carbonyls, providing a theoretical basis for predicting reaction outcomes. ubc.ca

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to model the behavior of molecules over time, treating atoms as classical particles governed by a force field. These methods are particularly useful for exploring the conformational flexibility and dynamic behavior of molecules in various environments.

Exploration of Conformational Energy Landscapes

This compound, with its rigid trans ring fusion, still possesses conformational flexibility within each six-membered ring. MM and MD simulations are valuable for exploring the conformational energy landscape of this compound, identifying stable conformers and the energy barriers separating them. acs.org MM calculations can efficiently locate local energy minima corresponding to stable conformations, while MD simulations can sample the conformational space more broadly, especially at elevated temperatures, providing a picture of the relative populations of different conformers. Combined MM and ab initio studies on decalone systems highlight the utility of MM in generating initial geometries for more accurate quantum chemical calculations. acs.org, acs.org

Prediction of Dynamic Behavior and Interconversion Barriers

Molecular Dynamics simulations provide insights into the dynamic behavior of this compound, including the fluctuations of its structure and the rates at which it interconverts between different conformations. By simulating the molecule's motion over time, researchers can study phenomena such as ring flipping or the movement of substituents. stanford.edu This dynamic information is crucial for understanding how the molecule behaves in solution or when interacting with other molecules. MD simulations have been applied to investigate the molecular basis of stereospecificity in enzymatic reactions utilizing this compound as a model substrate. researchgate.net These simulations can reveal how the enzyme's structure influences the binding orientation and dynamics of this compound, ultimately affecting the stereochemical outcome of the reaction. bristol.ac.uk, chemrxiv.org For example, classical MD simulations have been used to assess the frequency of different reactive poses of this compound within an enzyme active site, contributing to the understanding of stereoselectivity. chemrxiv.org Hybrid QM/MM MD simulations have also been employed to study the free energy barriers associated with the reduction of this compound in an enzymatic environment. chemrxiv.org

Computational Modeling of Spectroscopic Parameters

Computational modeling plays a crucial role in predicting and interpreting the spectroscopic data of organic molecules. For this compound, these methods are used to simulate parameters relevant to Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy, which are essential tools for structural characterization and conformational analysis.

Prediction of NMR Chemical Shifts and Coupling Constants

Predicting NMR chemical shifts and coupling constants computationally is a powerful technique for confirming proposed structures and understanding electronic environments within a molecule. DFT calculations, often combined with the Gauge-Including Atomic Orbital (GIAO) method, are commonly used for this purpose. nih.govrsc.org The accuracy of these predictions depends on the chosen functional, basis set, and the consideration of conformational flexibility and solvent effects. nih.govmdpi.com

Studies on cyclic ketones, including this compound, have utilized computational methods to analyze proton chemical shifts and the influence of the carbonyl group's magnetic anisotropy and electric field effects. researchgate.netresearchgate.net These calculations can help in the complete assignment of complex NMR spectra. researchgate.netresearchgate.net